N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a trimethoxybenzyl halide.
Formation of the Butanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with an ethylamine derivative to form the butanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced oxadiazole derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer agent, given the known bioactivity of the 3,4,5-trimethoxyphenyl group.
Biological Studies: It can be used to study the effects of oxadiazole derivatives on various biological pathways.
Pharmacology: Investigation into its pharmacokinetics and pharmacodynamics to understand its potential as a therapeutic agent.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with proteins such as tubulin, inhibiting cell division and leading to anti-cancer effects.
Pathways Involved: It could affect pathways related to cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl Derivatives: Compounds like colchicine and podophyllotoxin, which also contain the trimethoxyphenyl group, are known for their anti-cancer properties.
Oxadiazole Derivatives: Other oxadiazole-containing compounds have shown a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the combination of the trimethoxyphenyl group and the oxadiazole ring, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C17H23N3O5 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C17H23N3O5/c1-5-18-14(21)7-6-8-15-19-17(20-25-15)11-9-12(22-2)16(24-4)13(10-11)23-3/h9-10H,5-8H2,1-4H3,(H,18,21) |
InChI Key |
LYLPXWBZFKHOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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